Physical and chemical properties of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene
Physical and chemical properties of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene
Introduction
2-(Benzyloxy)-1-methoxy-4-vinylbenzene, also referred to in scientific literature as 1-(Benzyloxy)-2-methoxy-4-vinylbenzene or MVP-Bz, is an aromatic compound of significant interest to researchers in polymer chemistry and drug development.[1] As a derivative of 2-methoxy-4-vinylphenol (MVP), a monomer that can be sourced from lignin-derived ferulic acid, it represents a valuable bio-based building block for advanced materials.[1][2][3] The presence of a polymerizable vinyl group and a stable benzyl ether protective group makes it a versatile precursor for the synthesis of functional thermoplastics and other tailored macromolecules.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, characterization, and reactivity, offering field-proven insights for its application in research and development.
Section 1: Core Physicochemical Properties
The fundamental identity and physical characteristics of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Benzyloxy)-1-methoxy-4-vinylbenzene | N/A |
| CAS Number | 68360-39-4 | [4][5] |
| Molecular Formula | C₁₆H₁₆O₂ | [4][5] |
| Molecular Weight | 240.30 g/mol | [4][5] |
| Appearance | White solid | [1][2] |
| Melting Point | 68-69 °C | [4] |
| Boiling Point | 371.3 ± 27.0 °C (Predicted) | [4] |
| Density | 1.072 ± 0.06 g/cm³ (Predicted) | [4] |
Section 2: Synthesis and Purification
The most common synthesis of this compound involves the Williamson ether synthesis, a robust and well-understood reaction. The protocol below is adapted from established literature, providing a reliable method for its preparation.[1][2]
Expert Rationale for Synthetic Design
The synthesis hinges on the deprotonation of the phenolic hydroxyl group of 2-methoxy-4-vinylphenol (MVP) to form a nucleophilic phenoxide. Benzyl bromide, a reactive electrophile, is then introduced.
-
Base Selection (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions on the vinyl group. Its insolubility in acetone necessitates the use of a phase-transfer catalyst.
-
Catalyst (18-Crown-6): The crown ether complexes the potassium ion, solubilizing the base in the organic solvent and dramatically accelerating the reaction rate by freeing the carbonate anion.
-
Solvent and Temperature (Acetone, Reflux): Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Detailed Synthesis Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methoxy-4-vinylphenol (MVP) (5.0 g, 33 mmol, 1.0 equiv.) and acetone (85 mL).
-
Addition of Base and Catalyst: To the stirring solution, add potassium carbonate (K₂CO₃) (5.1 g, 36 mmol, 1.1 equiv.) followed by 18-crown-6 (0.5 g, 1.7 mmol, 0.05 equiv.).
-
Addition of Electrophile: Add benzyl bromide (6.3 g, 37 mmol, 1.1 equiv.) dropwise to the mixture.
-
Reaction: Transfer the flask to a preheated oil bath and allow the reaction to proceed under reflux (approx. 56 °C) overnight.
-
Workup: After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the acetone. Add diethyl ether (Et₂O) (25 mL) to the residue.
-
Extraction: Wash the organic phase with water (3 x 8 mL) to remove inorganic salts and the catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the resulting white solid via recrystallization from absolute ethanol to achieve high purity (typical yield: 90%).[1]
Section 3: Spectroscopic and Chromatographic Characterization
Accurate structural elucidation and purity assessment are critical. The following protocols outline standard, self-validating methods for characterizing 2-(Benzyloxy)-1-methoxy-4-vinylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous confirmation of the molecular structure by mapping the chemical environment of hydrogen and carbon atoms.
1H and 13C NMR Spectroscopic Data (DMSO-d₆) [1]
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H NMR | 7.48–7.28 (m, 5H) | Protons of the benzyl aromatic ring |
| 7.11 (d, J = 1.9 Hz, 1H) | Aromatic proton ortho to the vinyl group | |
| 7.00 (d, J = 8.3 Hz, 1H) | Aromatic proton ortho to the methoxy group | |
| 6.95 (dd, J = 8.3, 2.0 Hz, 1H) | Aromatic proton meta to the methoxy group | |
| 6.64 (dd, J = 17.6, 10.9 Hz, 1H) | Vinylic proton alpha to the aromatic ring | |
| 5.71 (dd, J = 17.6, 1.1 Hz, 1H) | Terminal vinylic proton (trans) | |
| 5.13 (dd, J = 10.9, 1.0 Hz, 1H) | Terminal vinylic proton (cis) | |
| 5.08 (s, 2H) | Benzylic (-O-CH₂-Ph) protons | |
| 3.80 (s, 3H) | Methoxy (-OCH₃) protons | |
| ¹³C NMR | 149.24, 147.77, 137.08 | Aromatic carbons (C-O and C-vinyl) |
| 136.39 | Vinylic carbon (alpha to ring) | |
| 130.53, 128.35, 127.78, 127.72 | Aromatic carbons | |
| 119.16, 113.51, 112.14 | Aromatic carbons | |
| 109.39 | Terminal vinylic carbon (=CH₂) | |
| 69.89 | Benzylic carbon (-O-CH₂-Ph) | |
| 55.54 | Methoxy carbon (-OCH₃) |
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm). Integrate peaks in the ¹H spectrum to confirm proton ratios. Assign peaks in both spectra according to the expected structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule. For this compound, key vibrational modes confirm the presence of the ether linkage, vinyl group, and aromatic systems.
Protocol for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Perform a background scan to record the ambient spectrum, which will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
-
Data Collection: Initiate the scan, typically collecting 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands:
-
~3030 cm⁻¹: Aromatic C-H stretch
-
~2930, 2850 cm⁻¹: Aliphatic C-H stretch (methoxy, benzyl)
-
~1600, 1510, 1450 cm⁻¹: Aromatic C=C stretching
-
~1260, 1030 cm⁻¹: Aryl-alkyl ether C-O stretch
-
~990, 910 cm⁻¹: Vinylic C-H out-of-plane bending
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
GC Separation: Use a temperature program to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Use helium as the carrier gas.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 400.
-
Analysis: The resulting chromatogram should show a single major peak, indicating high purity. The mass spectrum of this peak should display a molecular ion (M⁺) peak at m/z = 240.3, confirming the molecular weight.
Section 4: Thermal Properties and Stability
For a monomer intended for polymerization, understanding its thermal behavior is paramount. Thermal analysis provides critical data on stability and phase transitions.[6][7]
Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, revealing the thermal stability and decomposition profile of a material.
Protocol for TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major weight loss step indicates the beginning of thermal decomposition. For a compound like this, significant decomposition is expected well above its boiling point. Based on data for the related compound eugenol, which volatilizes completely by 220 °C, this protected derivative is expected to be stable to a higher temperature before decomposition.[8]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transitions like melting.[6]
Protocol for DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 25 °C and ramp the temperature to 100 °C at a rate of 10 °C/min to erase any prior thermal history.
-
Cool: Cool the sample to -50 °C at 10 °C/min.
-
Second Heat: Ramp the temperature from -50 °C to 100 °C at 10 °C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The endothermic peak corresponds to the melting transition (Tₘ). The peak maximum should align with the known melting point of 68-69 °C.
Section 5: Chemical Reactivity and Potential Applications
The utility of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene stems directly from its chemical structure, which features a readily polymerizable vinyl group.
Reactivity of the Vinyl Group
The terminal alkene is the primary site of reactivity and is susceptible to addition reactions. Most importantly, it can undergo free-radical polymerization to produce poly(2-(Benzyloxy)-1-methoxy-4-vinylbenzene). This reaction transforms the small molecule monomer into a high molecular weight thermoplastic polymer.[1][2]
Potential Applications
-
Bio-based Polymers: As a derivative of a lignin byproduct, this monomer is a key component in the development of sustainable plastics. The resulting polymers can be further modified by deprotection of the benzyl group to reveal a phenolic hydroxyl, enabling further functionalization.[1][3]
-
Drug Development and Medicinal Chemistry: While direct biological activity data is scarce, its precursor, 2-methoxy-4-vinylphenol, has demonstrated anti-inflammatory properties.[9] This suggests that the core molecular scaffold could be of interest to medicinal chemists as a starting point for synthesizing new therapeutic agents. The benzyloxy group serves as a common protecting group in multi-step organic synthesis, making this compound a useful intermediate.
Conclusion
2-(Benzyloxy)-1-methoxy-4-vinylbenzene is a well-defined, bio-derivable monomer with significant potential in materials science. Its synthesis is straightforward, and its structure can be rigorously confirmed through standard analytical techniques. The presence of a polymerizable vinyl group makes it an attractive building block for creating functional polymers with tunable properties. The comprehensive protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary foundation to confidently utilize this versatile compound in their work.
References
-
NextSDS. (n.d.). 2-(Benzyloxy)-1-methoxy-4-vinylbenzene — Chemical Substance Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Retrieved from [Link]
-
Kalogiannis, S., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. Retrieved from [Link]
-
Beg, S., et al. (2014). Unveiling the compatibility of eugenol with formulation excipients by systematic drug. Journal of Pharmaceutical Investigation, 44, 431-443. Retrieved from [Link]
-
Kalogiannis, S., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared and Raman Spectroscopy of Eugenol, Isoeugenol and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from DFT Calculations of the Anharmonic Fundamentals | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 6. (colour online) Thermogravimetric analysis of eugenol (a),.... Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermograms of a eugenol, b Carbopol 940, and c physical mixture of... | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of eugenol and electrospun.... Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of EE before curing.... Retrieved from [Link]
-
Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 12(1), 3-18. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methoxy-4-[(E)-2-(4-methylphenyl)vinyl]benzene - PubChem. Retrieved from [Link]
-
Bilton, P., et al. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 44(4), 327-333. Retrieved from [Link]
-
Bakari, S., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 9(5), 578. Retrieved from [Link]
-
Wang, Y., et al. (2021). Heat Triggered Release Behavior of Eugenol from Tobacco Leaf. Molecules, 26(18), 5649. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxy-4-vinylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxy-4-vinylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
DRUG PATENTS INTERNATIONAL. (2016). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]
-
Begum, S. A., & Ahmed, M. (2012). Synthesis and Characterization of Poly(1-methoxy-4-octyloxy)-Para-Phenylene Vinylen for Light-Emitting Diodes Application. Materials Sciences and Applications, 3(12), 859-864. Retrieved from [Link]
-
Jo, H. Y., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2101-2108. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-ethenyl-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxystyrene | C9H10O | CID 12507. Retrieved from [Link]
-
Defense Technical Information Center. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]
-
Wang, Y., et al. (2023). Release behavior and kinetic analysis of eugenol from clove particles using P&T–GC-MS method. Food Science and Human Wellness, 13(2), 1045-1053. Retrieved from [Link]
-
Ravasio, N., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21399-21405. Retrieved from [Link]
-
Kalogiannis, S., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-甲氧基苯乙烯. Retrieved from [Link]
-
Borghini, A. (2022). Development of Hetero-Vinylbenziodoxolone Reagents for Applications in Synthetic Methodology and Biomolecule Functionalization. Infoscience, EPFL. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 2-METHOXY-4-VINYLPHENOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 2-METHOXY-4-VINYLPHENOL. Retrieved from [Link]
Sources
- 1. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Benzyloxy)-1-methoxy-4-vinylbenzene | 68360-39-4 [m.chemicalbook.com]
- 5. 68360-39-4|2-(Benzyloxy)-1-methoxy-4-vinylbenzene|BLD Pharm [bldpharm.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Heat Triggered Release Behavior of Eugenol from Tobacco Leaf [mdpi.com]
- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
